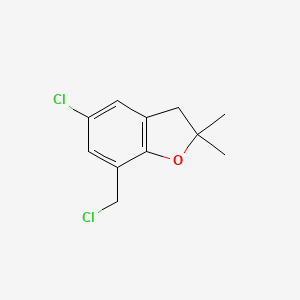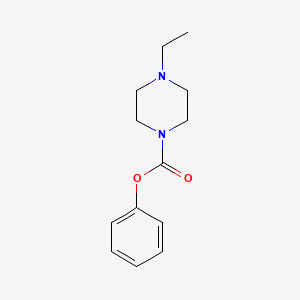![molecular formula C17H15BrN2O2 B13926486 Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide CAS No. 62235-58-9](/img/structure/B13926486.png)
Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide: is a pyridinium salt that features a quinoline moiety and an ethoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide typically involves the reaction of quinoline derivatives with ethyl bromoacetate in the presence of a base. The reaction is carried out under inert conditions to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired pyridinium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding dihydropyridine form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
科学研究应用
Chemistry: Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide is used as a precursor in the synthesis of complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and is employed in various organic transformations .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development .
Medicine: The compound’s unique structure allows it to interact with biological targets, making it a potential therapeutic agent. Research is ongoing to explore its efficacy and safety in medical applications .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The quinoline moiety plays a crucial role in its binding affinity and specificity .
相似化合物的比较
- 1-Benzyl-3-ethoxycarbonyl-pyridinium, bromide
- 1-(2-Ethoxycarbonyl-benzyl)-pyridinium, bromide
- 1-Methoxycarbonyl-3-methyl-pyridinium, bromide
Comparison: Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. Compared to other pyridinium salts, it exhibits higher stability and reactivity, making it more versatile in various applications .
属性
CAS 编号 |
62235-58-9 |
|---|---|
分子式 |
C17H15BrN2O2 |
分子量 |
359.2 g/mol |
IUPAC 名称 |
ethyl 3-pyridin-1-ium-1-ylquinoline-2-carboxylate;bromide |
InChI |
InChI=1S/C17H15N2O2.BrH/c1-2-21-17(20)16-15(19-10-6-3-7-11-19)12-13-8-4-5-9-14(13)18-16;/h3-12H,2H2,1H3;1H/q+1;/p-1 |
InChI 键 |
GRJJDJVBPACFTQ-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=C1[N+]3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
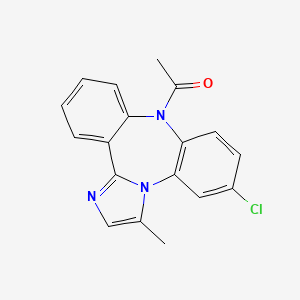
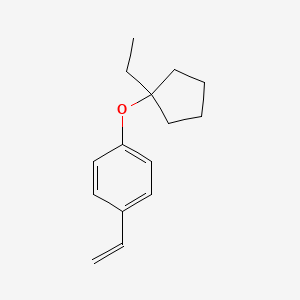
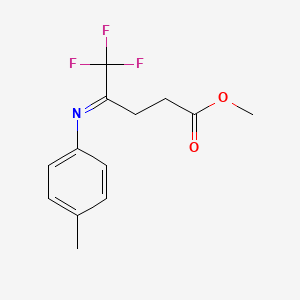
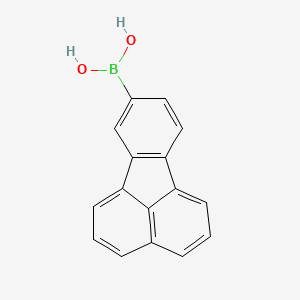
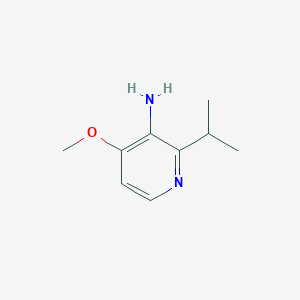

![3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B13926454.png)


